molecular formula C23H20N2O5 B2388930 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2219371-91-0

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2388930
CAS No.: 2219371-91-0
M. Wt: 404.422
InChI Key: FKYYJJCXDVAOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected pyrrolidine derivative. This is followed by the formation of the oxazole ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group is known for its role in protecting amino groups during peptide synthesis, allowing for selective reactions to occur. The pyrrolidine and oxazole rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but lacks the oxazole ring.

    5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid: Contains a triazole ring instead of an oxazole ring.

Uniqueness

The presence of both the oxazole ring and the Fmoc-protected pyrrolidine makes 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid unique. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-22(27)20-21(30-13-24-20)19-10-5-11-25(19)23(28)29-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,13,18-19H,5,10-12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYYJJCXDVAOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(N=CO5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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